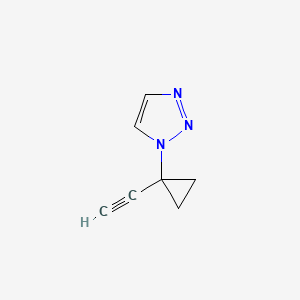

1-(1-Ethynylcyclopropyl)triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are nitrogen-containing heterocyclic compounds with superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

Triazoles can be synthesized using several methods. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon and three nitrogen atoms . The structure allows them to bind with a wide range of biomacromolecules through interactions of pi–pi bonds, H bonds, and ion-dipole bonds .Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Aplicaciones Científicas De Investigación

- Anticonvulsant Properties : Certain 1,2,3-triazole derivatives exhibit anticonvulsant effects, making them potential candidates for treating epilepsy and related disorders .

- Antibiotics : The 1,2,3-triazole core is present in antibiotics such as cefatrizine (a broad-spectrum cephalosporin) and tazobactam (a β-lactam antibiotic) .

Organic Synthesis

1,2,3-Triazoles play a crucial role in organic synthesis. Their robust chemical stability and reactivity make them valuable building blocks:

- Click Chemistry : The Huisgen 1,3-dipolar cycloaddition (commonly known as “click chemistry”) involving azides and alkynes leads to the formation of 1,2,3-triazoles. This method has revolutionized drug development and bioconjugation .

- Metal-Catalyzed Synthesis : Metal-catalyzed reactions enable efficient access to diverse 1,2,3-triazole derivatives. These methods find applications in the synthesis of complex molecules .

Chemical Biology

1,2,3-Triazoles serve as versatile tools in chemical biology:

- Bioconjugation : Their compatibility with biological systems allows for site-specific labeling and imaging of biomolecules. Researchers use 1,2,3-triazoles to attach fluorescent probes or other functional groups to proteins, nucleic acids, and lipids .

Materials Science

The incorporation of 1,2,3-triazoles into materials leads to intriguing properties:

- Supramolecular Chemistry : 1,2,3-Triazoles participate in supramolecular assemblies, influencing material properties such as solubility, stability, and self-assembly behavior .

- Nano- and Fiber-Based Materials : 1,2,3-Triazolium salts, derived from 1,2,3-triazoles, contribute to the development of antibacterial nanostructures and fibers .

For more in-depth information, you can explore the following references:

Mecanismo De Acción

Target of Action

1-(1-Ethynylcyclopropyl)triazole, a derivative of the triazole family, is known to interact with a variety of enzymes and receptors in the biological system

Mode of Action

The mode of action of 1-(1-Ethynylcyclopropyl)triazole involves its binding to these targets, leading to changes in their function

Biochemical Pathways

1-(1-Ethynylcyclopropyl)triazole, like other triazoles, is known to affect various biochemical pathways . .

Result of Action

Given its interaction with various enzymes and receptors, it can be inferred that 1-(1-ethynylcyclopropyl)triazole would have a significant impact on cellular functions .

Safety and Hazards

Propiedades

IUPAC Name |

1-(1-ethynylcyclopropyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-7(3-4-7)10-6-5-8-9-10/h1,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKAIANZSAXTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2436568.png)

![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)

![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)

![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)

![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)